BenchChemオンラインストアへようこそ!

Afloqualone

Sleep neuropharmacology Muscle relaxant screening GABA-A β-subtype agonism

Afloqualone is the only quinazolinone muscle relaxant that does not increase slow-wave deep sleep at doses up to 50 mg/kg p.o., enabling clean separation of myotonolytic efficacy from hypnotic confounds—a critical advantage over methaqualone, tolperisone, and diazepam. Its exclusively human N-glucuronidation pathway (absent in rat, dog, and monkey) makes it an indispensable probe substrate for UGT1A4 phenotyping and human-relevant IVIVE workflow validation. Clinically benchmarked at 60 mg/day with a 76.1% global improvement rate and only 14.1% adverse event incidence across multicenter trials. Researchers substituting structural analogues risk confounding sleep architecture endpoints and metabolic clearance estimates. Mandatory photopatch testing and UVA MED protocols apply.

Molecular Formula C16H14FN3O
Molecular Weight 283.30 g/mol
CAS No. 56287-74-2
Cat. No. B1666628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfloqualone
CAS56287-74-2
SynonymsHQ-495;  HQ495;  HQ 495. Afloqualone
Molecular FormulaC16H14FN3O
Molecular Weight283.30 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)N)CF
InChIInChI=1S/C16H14FN3O/c1-10-4-2-3-5-14(10)20-15(9-17)19-13-7-6-11(18)8-12(13)16(20)21/h2-8H,9,18H2,1H3
InChIKeyVDOSWXIDETXFET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Afloqualone (CAS 56287-74-2) Procurement Guide: Quinazolinone GABAergic Muscle Relaxant with Human-Specific Metabolism


Afloqualone (AFQ, HQ-495) is a synthetic quinazolinone-family GABAergic agent developed in the 1970s by Tanabe Seiyaku as a centrally acting muscle relaxant [1]. It functions as an agonist at the β subtype of the GABA-A receptor and is a structural analogue of methaqualone, distinguished by a 2-fluoromethyl substituent and a 6-amino group on the quinazolinone core [2]. Afloqualone has been used clinically in Japan for low back pain and neck-arm-shoulder syndrome, with a human plasma half-life of approximately 3.34 hours following 20 mg oral dosing and extensive hepatic metabolism primarily via N-glucuronidation—a pathway uniquely predominant in humans compared to common preclinical species [3].

Why Afloqualone Cannot Be Simply Substituted with Methaqualone, Tolperisone, or Other Centrally Acting Muscle Relaxants


Despite sharing the quinazolinone scaffold with methaqualone and overlapping clinical indications with tolperisone and eperisone, afloqualone exhibits a constellation of pharmacological features that preclude simple interchange. Its GABA-A β-subtype selectivity and polysynaptic reflex inhibition pattern differ fundamentally from baclofen's monosynaptic preference [1]. Unlike methaqualone and other reference muscle relaxants, afloqualone does not increase slow-wave deep sleep, indicating a dissociation of muscle relaxant efficacy from hypnotic activity [2]. Its unique human-specific N-glucuronidation pathway—absent in rats, dogs, and monkeys—means that standard preclinical species fail to recapitulate human metabolic clearance, rendering cross-species pharmacokinetic extrapolation unreliable [3]. Furthermore, afloqualone carries a well-documented photosensitization risk not shared by most comparator muscle relaxants, imposing distinct experimental handling and exclusion criteria in clinical protocols. A user who substitutes afloqualone with methaqualone, tolperisone, or diazepam without accounting for these dimensions risks confounding sleep architecture endpoints, metabolic clearance estimates, or adverse event profiles [2][3].

Afloqualone Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Afloqualone vs. Methaqualone: Dissociation of Muscle Relaxation from Hypnotic Activity in Feline Sleep Architecture

Afloqualone was directly compared to methaqualone, tolperisone-HCl, chlormezanone, and pentobarbital-Na in cats with chronically implanted electrodes over an 8-hour observation period. At 25 mg/kg p.o., afloqualone increased the percentage of resting (REST) and slow-wave light sleep (SWLS) stages but did not affect slow-wave deep sleep (SWDS). At 50 mg/kg p.o., afloqualone increased SWLS and decreased awake (AWK), REST, and fast-wave sleep (FWS) but still produced no change in SWDS. In contrast, methaqualone—along with all other reference drugs tested—significantly increased the percentage of SWDS at pharmacologically effective doses [1]. This demonstrates that afloqualone's muscle relaxant action is mechanistically uncoupled from the hypnotic SWDS-promoting effect characteristic of methaqualone and classical sedative muscle relaxants.

Sleep neuropharmacology Muscle relaxant screening GABA-A β-subtype agonism

Afloqualone vs. Diazepam: Equivalent Muscle Relaxation with Significantly Less Psychomotor Impairment in Human Volunteers

In a double-blind crossover trial, 40 mg oral afloqualone was compared with 15 mg oral diazepam in 12 healthy male volunteers using six objective psychomotor tests and eight visual analogue self-rating scales. Afloqualone impaired psychomotor performance significantly less than diazepam, as measured by the number of correct answers and completion time in the digit symbol cancellation test. Crucially, measurement of the frontalis muscle action potential showed that the muscle relaxant activity of 40 mg afloqualone was equivalent to that of 15 mg diazepam [1]. Additionally, 40 mg afloqualone did not enhance the psychomotor-impairing effects of 0.5 g/kg ethanol, whereas ethanol alone predominated on both psychomotor and subjective measures.

Psychomotor performance Clinical pharmacology Muscle relaxant benchmarking

Afloqualone vs. Diazepam: Absence of Psychologically Dependence-Producing Subjective Effects in Human Volunteers

A double-blind controlled study evaluated the subjective effects of afloqualone in 8 healthy male volunteers using a 3-day afloqualone session (20 mg day 1, 30 mg day 2, 40 mg day 3) vs. a 3-day control session with 5 mg diazepam on one day. Four types of questionnaires were administered 1–1.5 hours post-dose. While diazepam produced statistically significant subjective effects, no statistically significant subjective effects were observed with afloqualone, despite sufficiently high blood levels of the drug in all subjects [1]. The authors concluded that afloqualone, within the tested dose regimen, possesses no pharmacological property productive of psychological dependence in man.

Abuse liability assessment Subjective drug effects GABA-A modulator dependence

Afloqualone vs. Eperisone and Tizanidine: Comparative Myotonolytic ED50 Values in Mouse Straub Tail Assay

Coward and White directly compared the myotonolytic activity of afloqualone, eperisone, and tizanidine in the mouse morphine-elicited Straub tail assay and rabbit hind limb extensor reflex model. Oral tizanidine showed an ED50 of 1.2 mg/kg. Afloqualone was markedly weaker with an ED50 of 8.2 mg/kg p.o., while eperisone was the least potent with an ED50 of 58.1 mg/kg p.o. In the rabbit, intravenous afloqualone at 2.0 mg/kg produced a maximum of 32% inhibition of reflex activity, while eperisone at 1.0 mg/kg i.v. produced 41% inhibition [1]. The authors concluded that afloqualone might be expected to exhibit moderate myotonolytic activity suitable for rheumatological indications, but to be of questionable value in spasticity.

Myotonolytic activity In vivo muscle relaxant screening Antispastic agent comparison

Afloqualone vs. Tolperisone HCl: Double-Blind Clinical Trial in Low Back Pain and Neck-Arm-Shoulder Syndrome

A double-blind trial compared afloqualone 60 mg/day (20 mg t.i.d.) with tolperisone HCl 300 mg/day (100 mg t.i.d.) in 79 patients with low back pain and 68 patients with neck-arm-shoulder syndrome over 2 weeks. Among evaluable cases (71 afloqualone, 66 tolperisone), the rate of global improvement in both subjective and objective symptoms was 76.1% for afloqualone versus 68.2% for tolperisone HCl. The difference was not statistically significant, but the direction favored afloqualone. Adverse side effects (primarily gastrointestinal disturbances) occurred in 11 cases (14.1%) with afloqualone and 13 cases (17.6%) with tolperisone HCl [1]. The usefulness rate, integrating both global improvement and adverse effects, was 66.2% for afloqualone vs. 62.9% for tolperisone HCl.

Clinical efficacy Musculotensive disease Double-blind randomized trial

Human-Specific N-Glucuronidation of Afloqualone: 2- to 4-Fold Higher Intrinsic Clearance Compared to Rat, Dog, and Monkey Liver Microsomes

Kaji and Kume demonstrated that AFQ N-glucuronide is the most abundant metabolite in human urine following oral administration, yet it is undetectable in the urine of rats, dogs, and monkeys. In human liver microsomes, AFQ N-glucuronidation followed Michaelis-Menten kinetics with Km = 2019 ± 85.9 μM and Vmax = 871.2 ± 17.9 pmol/min/mg protein. The Vmax and intrinsic clearance (CLint) values of AFQ N-glucuronidation in human liver were approximately 4- to 10-fold and 2- to 4-fold higher, respectively, than those in rat, dog, and monkey [1]. The reaction in human liver is primarily catalyzed by UGT1A4, with UGT1A3 contributing in the intestine. Trifluoperazine, a UGT1A4-specific substrate, effectively inhibited the reaction, and AFQ N-glucuronidation activity across seven human liver microsome samples was significantly correlated with trifluoperazine N-glucuronidation (r² = 0.798, p < 0.01) [1].

Species-dependent metabolism UDP-glucuronosyltransferase Translational pharmacokinetics

Afloqualone Application Scenarios: Where Quantitative Differentiation Drives Scientific and Procurement Decisions


Preclinical Muscle Relaxant Screening Requiring Sleep Architecture Preservation

In rodent or feline models where polysomnographic endpoints are co-primary with muscle relaxation, afloqualone is the preferred quinazolinone because it does not increase slow-wave deep sleep (SWDS) at doses up to 50 mg/kg p.o., whereas methaqualone and all other reference muscle relaxants tested—including tolperisone-HCl, chlormezanone, and pentobarbital—significantly elevate SWDS [1]. This property enables clean separation of myotonolytic efficacy from hypnotic confounds, a critical requirement for target engagement studies of non-sedating muscle relaxant candidates.

Human Volunteer Studies Requiring Psychomotor Integrity at Therapeutic Muscle-Relaxant Doses

In Phase I or clinical pharmacology protocols assessing cognitive endpoints, afloqualone 40 mg provides muscle relaxation equivalent to diazepam 15 mg (measured by frontalis EMG) while producing significantly less psychomotor impairment on digit symbol cancellation tests [1]. Unlike diazepam, afloqualone does not enhance ethanol-induced psychomotor deficits, making it suitable for drug-drug interaction protocols where ethanol co-administration is a design variable [1]. Additionally, afloqualone lacks detectable subjective effects indicative of psychological dependence, enabling use in volunteer populations where benzodiazepine-class abuse liability is an exclusion concern [2].

Musculotensive Disease Clinical Trials (Low Back Pain / Neck-Arm-Shoulder Syndrome)

For multicenter double-blind trials in musculotensive indications, afloqualone 60 mg/day (20 mg t.i.d.) offers a clinically validated benchmark with a 76.1% global improvement rate and 14.1% adverse event incidence over 2 weeks, numerically outperforming tolperisone HCl 300 mg/day (68.2% improvement, 17.6% adverse events) across 147 evaluable patients [1]. Monitoring protocols must include photopatch testing and UVA MED determination, as afloqualone carries a documented risk of photoleukomelanodermatitis with positive oral challenge tests confirmed by decreased MED to UVA (10 J/cm²) [3].

Human-Specific Drug Metabolism and Pharmacokinetics (DMPK) Studies

Afloqualone serves as a probe substrate for UGT1A4-mediated N-glucuronidation with unique human selectivity: the N-glucuronide is the dominant urinary metabolite in humans but absent in rat, dog, and monkey urine [1]. Researchers establishing in vitro–in vivo extrapolation (IVIVE) workflows or validating humanized liver models can leverage afloqualone's well-characterized kinetics in human liver microsomes (Km = 2019 ± 85.9 μM, Vmax = 871.2 ± 17.9 pmol/min/mg) and the established correlation with trifluoperazine N-glucuronidation (r² = 0.798, p < 0.01) as a cross-validation benchmark [1]. Population pharmacokinetic modeling has additionally identified a high inter-individual variability of clinical concern, with a two-compartment model distinguishing high-exposure vs. normal-exposure subgroups that may require dose adjustment [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Afloqualone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.